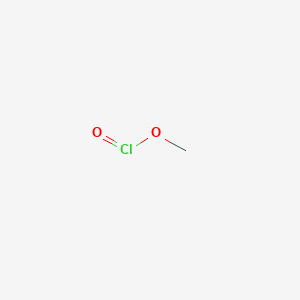
Methyl chlorite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a member of the haloalkanes and is primarily used in industrial applications. Methyl chlorite is known for its sweet odor and is a crucial reagent in industrial chemistry .
Vorbereitungsmethoden
Methyl chlorite can be synthesized through several methods:
Hydrochlorination of Methanol: This is the primary industrial method where methanol reacts with hydrogen chloride over a solid acid catalyst at elevated temperatures. The reaction is as follows: [ \text{CH}_3\text{OH} + \text{HCl} \rightarrow \text{CH}_3\text{Cl} + \text{H}_2\text{O} ]
Chlorination of Methane: Another method involves the direct chlorination of methane, although this is less common.
Analyse Chemischer Reaktionen
Methyl chlorite undergoes various chemical reactions:
Reduction: It can be reduced to methane using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, ammonia.
Wissenschaftliche Forschungsanwendungen
Methyl chlorite has several applications in scientific research:
Wirkmechanismus
The mechanism by which methyl chlorite exerts its effects involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new compound. The molecular targets and pathways involved include the activation of methyl transferases and other enzymes that facilitate the transfer of methyl groups .
Vergleich Mit ähnlichen Verbindungen
Methyl chlorite can be compared with other similar compounds such as:
Dichloromethane (CH₂Cl₂):
Chloroform (CHCl₃): A heavier haloalkane used as a solvent and in the production of refrigerants.
Carbon Tetrachloride (CCl₄): A non-flammable liquid used in fire extinguishers and as a solvent.
This compound is unique due to its relatively simple structure and its widespread use as a methylating agent in various chemical processes .
Eigenschaften
CAS-Nummer |
91589-76-3 |
|---|---|
Molekularformel |
CH3ClO2 |
Molekulargewicht |
82.48 g/mol |
IUPAC-Name |
methyl chlorite |
InChI |
InChI=1S/CH3ClO2/c1-4-2-3/h1H3 |
InChI-Schlüssel |
RETQPHRWFGORDA-UHFFFAOYSA-N |
Kanonische SMILES |
COCl=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(1H-Imidazol-2-yl)-1-phenylethyl]pyridine](/img/structure/B14357951.png)
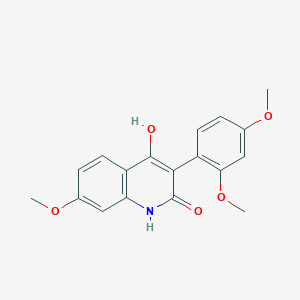

![1,7-Dioxa-4,10-diazacyclododecane, 4-[(4-methylphenyl)sulfonyl]-](/img/structure/B14357958.png)

![2,3-Bis[4-(dimethylamino)phenyl]but-2-enedinitrile](/img/structure/B14357969.png)
![1,3-Diazaspiro[4.5]decane-2,4-dione, 3,3'-(1,3-propanediyl)bis-](/img/structure/B14357977.png)
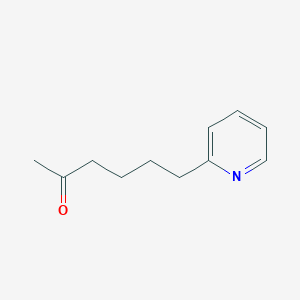
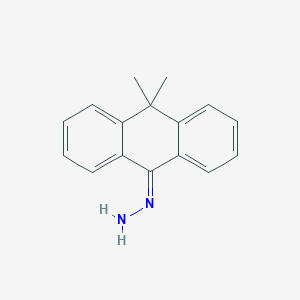
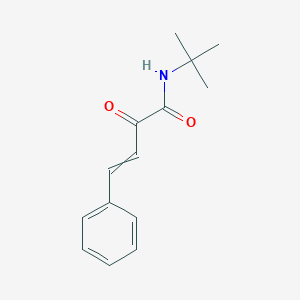
![Ethyl 4-[2-(acryloyloxy)acetamido]benzoate](/img/structure/B14358003.png)
![Diethyl[(dipropan-2-ylamino)methylidene]propanedioate](/img/structure/B14358016.png)
![5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline](/img/structure/B14358022.png)

